molecular formula C7H3BrFNO B13335333 5-Bromo-4-fluoro-2-hydroxybenzonitrile

5-Bromo-4-fluoro-2-hydroxybenzonitrile

Katalognummer: B13335333
Molekulargewicht: 216.01 g/mol
InChI-Schlüssel: KBZCFIWVBZCVTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-4-fluoro-2-hydroxybenzonitrile: is an organic compound with the molecular formula C7H3BrFNO and a molecular weight of 216.01 g/mol . This compound is characterized by the presence of bromine, fluorine, and hydroxyl groups attached to a benzonitrile core. It is a solid at room temperature and is often used in various chemical and pharmaceutical research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-fluoro-2-hydroxybenzonitrile typically involves multi-step reactions. One common method includes the bromination of 4-fluoro-2-hydroxybenzonitrile using N-bromosuccinimide in the presence of a solvent like dichloromethane at low temperatures . Another approach involves the use of sulfuric acid and sodium nitrite followed by a reaction with copper(II) sulfate pentahydrate and sodium hydrogen carbonate .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the processes likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Bromo-4-fluoro-2-hydroxybenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form corresponding ketones or reduced to form alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like or in polar solvents are commonly used.

    Oxidation Reactions: Reagents such as or .

    Reduction Reactions: Reagents like or .

Major Products:

    Substitution Products: Depending on the substituent introduced, various derivatives of the original compound can be formed.

    Oxidation Products: Formation of ketones or carboxylic acids.

    Reduction Products: Formation of alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Bromo-4-fluoro-2-hydroxybenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, this compound is used to study the effects of halogenated benzonitriles on various biological systems. It serves as a building block for the synthesis of potential therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 5-Bromo-4-fluoro-2-hydroxybenzonitrile is primarily based on its ability to interact with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to form strong bonds with target molecules. The hydroxyl group can participate in hydrogen bonding, further stabilizing interactions with biological targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects .

Vergleich Mit ähnlichen Verbindungen

  • 5-Bromo-2-fluoro-4-hydroxybenzonitrile
  • 4-Bromo-2-fluorobenzonitrile
  • 2-Fluoro-4-hydroxybenzonitrile

Comparison: 5-Bromo-4-fluoro-2-hydroxybenzonitrile is unique due to the specific positioning of the bromine, fluorine, and hydroxyl groups on the benzonitrile core. This unique arrangement imparts distinct chemical and physical properties, making it more suitable for certain applications compared to its analogs .

Eigenschaften

Molekularformel

C7H3BrFNO

Molekulargewicht

216.01 g/mol

IUPAC-Name

5-bromo-4-fluoro-2-hydroxybenzonitrile

InChI

InChI=1S/C7H3BrFNO/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2,11H

InChI-Schlüssel

KBZCFIWVBZCVTQ-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1Br)F)O)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.